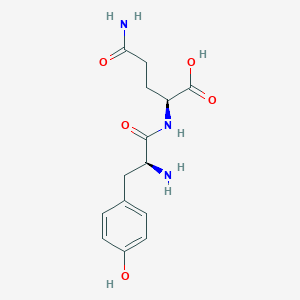

Tyrosyl-Glutamine

Description

Tyrosyl-Glutamine is a dipeptide composed of the amino acids tyrosine and glutamine. It is a naturally occurring compound found in various biological systems and has been studied for its potential roles in cellular processes and therapeutic applications. The compound is known for its involvement in protein synthesis and signal transduction pathways.

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAQSAUDKMIEQZ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427228 | |

| Record name | Tyrosyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28252-40-6 | |

| Record name | Tyrosyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosyl-Glutamine typically involves the formation of a peptide bond between the carboxyl group of tyrosine and the amino group of glutamine. This can be achieved through various methods, including:

Solution-phase synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin. The protecting groups are removed sequentially, and the peptide is cleaved from the resin at the end of the synthesis. This method is highly efficient and allows for the synthesis of longer peptides.

Industrial Production Methods: Industrial production of Tyrosyl-Glutamine can be scaled up using automated peptide synthesizers that employ SPPS. These machines can produce large quantities of the dipeptide with high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization.

Types of Reactions:

Oxidation: Tyrosyl-Glutamine can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions are less common for Tyrosyl-Glutamine, but the compound can be reduced under specific conditions using reducing agents like sodium borohydride.

Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as O-alkylation or O-acylation, using appropriate alkylating or acylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Oxidized derivatives of Tyrosyl-Glutamine, such as quinones.

Reduction: Reduced forms of the dipeptide.

Substitution: Alkylated or acylated derivatives of Tyrosyl-Glutamine.

Scientific Research Applications

Biochemical Properties

Tyrosyl-glutamine is formed through the peptide bond between tyrosine and glutamine. Both amino acids play significant roles in metabolic processes:

- Tyrosine : A precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, influencing mood, stress response, and cognitive function.

- Glutamine : The most abundant free amino acid in the body, crucial for nitrogen transport, immune function, and as a precursor for neurotransmitters like glutamate and GABA.

The combination of these two amino acids into a dipeptide may enhance their individual effects by promoting better absorption and utilization in the body.

Physiological Effects

Research indicates that tyrosyl-glutamine can have several physiological benefits:

- Cognitive Enhancement : Studies have shown that glutamine administration can affect cognitive functions such as response selection and inhibition. For instance, a randomized controlled trial demonstrated that glutamine supplementation increased response selection errors in tasks requiring hand-switching, suggesting an influence on cortical excitability through modulation of neurotransmitter levels .

- Muscle Recovery and Immune Support : Glutamine is known to support muscle recovery post-exercise and enhance immune function during periods of stress. Tyrosyl-glutamine may synergistically improve these effects due to tyrosine's role in neurotransmitter synthesis that regulates stress responses .

Nutritional Supplementation

Tyrosyl-glutamine has potential applications in nutritional supplementation for various conditions:

- Sickle Cell Disease : Glutamine has been FDA-approved for managing sickle cell disease by reducing complications associated with the condition .

- Critical Illness Recovery : Administering glutamine has shown benefits in critically ill patients by reducing hospital stay duration without increasing mortality risk .

Neurological Disorders

Given its role as a precursor for neurotransmitters, tyrosyl-glutamine could be explored in treating neurological disorders:

- Mood Disorders : Since tyrosine is involved in dopamine production, there is potential for tyrosyl-glutamine to aid in managing conditions like depression or anxiety by modulating neurotransmitter levels .

- Cognitive Impairments : Its effects on cognitive functions suggest it could be beneficial in conditions characterized by cognitive deficits.

Cognitive Function Study

One notable study investigated the effects of glutamine on cognitive tasks among healthy adults. Participants receiving 2.0 g of glutamine demonstrated increased response selection errors compared to a placebo group. This suggests that glutamine may enhance cortical excitability but could also impair certain cognitive functions under specific conditions .

Recovery from Surgery

In another study focusing on surgical recovery, patients who received glutamine supplementation showed improved recovery metrics compared to those who did not receive it. This highlights its potential role in clinical nutrition for post-operative care .

Summary Table of Applications

| Application Area | Specific Use Cases | Evidence Level |

|---|---|---|

| Nutritional Supplementation | Sickle cell disease | FDA-approved |

| Critical illness recovery | Moderate evidence | |

| Neurological Disorders | Mood disorders (e.g., depression) | Emerging evidence |

| Cognitive impairments | Emerging evidence |

Mechanism of Action

The mechanism of action of Tyrosyl-Glutamine involves its interaction with specific molecular targets and pathways. The compound can modulate signal transduction pathways by acting as a substrate for protein kinases and phosphatases. The phenolic hydroxyl group of tyrosine can be phosphorylated, leading to changes in protein function and cellular responses. Additionally, the glutamine residue can participate in hydrogen bonding and other interactions that stabilize protein structures.

Comparison with Similar Compounds

Tyrosyl-Glutamine can be compared with other dipeptides and amino acid derivatives:

Tyrosyl-Serine: Similar to Tyrosyl-Glutamine but contains serine instead of glutamine. It has different biochemical properties and applications.

Tyrosyl-Alanine: Another dipeptide with alanine instead of glutamine. It is less hydrophilic compared to Tyrosyl-Glutamine.

Glutaminyl-Tyrosine: The reverse sequence of Tyrosyl-Glutamine, which may exhibit different biological activities due to the change in sequence.

Tyrosyl-Glutamine is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

Tyrosyl-Glutamine, a dipeptide formed from the amino acids tyrosine and glutamine, has garnered attention in the field of nutritional biochemistry and clinical nutrition due to its potential biological activities. This article explores the biological activity of Tyrosyl-Glutamine, emphasizing its metabolic effects, potential therapeutic applications, and relevant case studies.

Structure and Metabolism

Chemical Structure : Tyrosyl-Glutamine is composed of two amino acids:

- Tyrosine (Tyr) : An aromatic amino acid involved in protein synthesis and precursor to neurotransmitters.

- Glutamine (Gln) : A conditionally essential amino acid crucial for various metabolic processes, especially in rapidly dividing cells such as those in tumors.

Metabolic Pathways : Glutamine plays a significant role in cellular metabolism, particularly in tumor biology. It is utilized by cancer cells for energy production and biosynthetic processes, often referred to as "glutamine addiction" due to its vital role in sustaining tumor growth . Tyrosine, on the other hand, is involved in the synthesis of neurotransmitters like dopamine and norepinephrine, which are critical for brain function.

Biological Activities

- Antioxidant Properties :

- Neuroprotective Effects :

- Immune Function :

Case Studies and Research Findings

Therapeutic Applications

Cancer Therapy : Given its role in supporting tumor metabolism, Tyrosyl-Glutamine may be explored as an adjunct therapy in cancer treatment. By supplying essential amino acids that support tumor cell proliferation while potentially mitigating oxidative stress, it could help balance metabolic demands during chemotherapy.

Nutritional Supplementation : For individuals undergoing physical stress or illness (e.g., athletes or patients recovering from surgery), Tyrosyl-Glutamine supplementation may enhance recovery by supporting immune function and reducing oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.